N-methyl-N-(2-phenylethyl)prop-2-enamide
Description
N-methyl-N-(2-phenylethyl)prop-2-enamide, also known as acrylfentanyl (IUPAC: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide; CAS: 82003-75-6), is a synthetic opioid analog of fentanyl . Structurally, it replaces fentanyl’s propionyl group with a prop-2-enamide moiety, enhancing lipophilicity and µ-opioid receptor affinity . This modification contributes to its high potency, reported to be >160× morphine . Acrylfentanyl lacks therapeutic applications and is primarily encountered as a new psychoactive substance (NPS) in illicit markets, often sold as powders, tablets, or liquids .
Properties
CAS No. |
1161732-36-0 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-phenylethyl)prop-2-enamide typically involves the reaction of N-methyl-N-(2-phenylethyl)amine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-phenylethyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-methyl-N-(2-phenylethyl)prop-2-enamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Acrylfentanyl’s acrylamide group introduces a double bond, reducing molecular weight (334.5 g/mol vs. fentanyl’s 336.5 g/mol) and increasing lipophilicity, which accelerates blood-brain barrier penetration .
- Compared to carfentanil (veterinary tranquilizer), acrylfentanyl is less potent but still significantly exceeds morphine’s activity .
- Unlike butyrylfentanyl or furanylfentanyl , acrylfentanyl’s rigid acrylamide structure may resist metabolic degradation, prolonging its half-life .
Non-Opioid Enamide Derivatives
Acrylfentanyl’s prop-2-enamide motif is also found in non-opioid compounds, though their applications diverge:
Key Observations :
- N-(2-arylethyl)-2-methylprop-2-enamides (e.g., halogenated derivatives) are used in polymer synthesis, leveraging their acrylamide groups for crosslinking . Their aryl ethylamine moieties mimic phenethylamine templates but lack the piperidine core critical for opioid activity .
- Industrial enamides (e.g., N-(2,2-dimethoxyethyl)prop-2-enamide) prioritize chemical stability over receptor interaction, reflected in their simpler structures .
Pharmacological and Toxicological Profiles
- Acrylfentanyl vs. Fentanyl : Acrylfentanyl’s µ-opioid receptor binding is enhanced by the acrylamide group’s electron-withdrawing effects, though its exact ED₅₀ remains unquantified in humans . Overdose cases report respiratory depression akin to fentanyl but with delayed onset due to lipophilicity .
- Metabolism: Acrylfentanyl undergoes cytochrome P450-mediated N-dealkylation, producing noracrylfentanyl, whereas fentanyl is metabolized to norfentanyl .
Biological Activity
N-methyl-N-(2-phenylethyl)prop-2-enamide, a compound with significant biological activity, has been the subject of various studies exploring its potential therapeutic properties. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.25 g/mol. The compound features a prop-2-enamide backbone with a methyl group and a 2-phenylethyl substituent, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. This compound has been shown to bind to DNA, inhibiting gene expression, which suggests its potential role in gene therapy and cancer treatment. Additionally, it may modulate enzyme activity by binding to specific receptors or enzymes, thereby influencing various metabolic pathways.
Biological Activities
-
Anticancer Properties :
- This compound exhibits significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. Studies have indicated that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Anti-inflammatory Effects :
- Antioxidant Activity :
Case Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on breast cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating potent antiproliferative effects. The mechanism was linked to the induction of apoptosis through the activation of caspase-3 and caspase-9 pathways.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation, this compound was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. Results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C₁₂H₁₅NO | Anticancer, Anti-inflammatory, Antioxidant |
| N-Methyl-N-(phenyl)prop-2-enamide | C₁₀H₁₁NO | Anticancer |
| N-Methyl-N-(cyclopropyl)prop-2-enamide | C₁₁H₁₃NO | Antioxidant |
The table above highlights the unique biological activities associated with this compound compared to structurally similar compounds.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-methyl-N-(2-phenylethyl)prop-2-enamide with high yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step process, starting with the condensation of substituted benzaldehydes with acryloyl chloride derivatives under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during acryloylation to prevent side reactions like polymerization .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
- Catalysts : Use triethylamine or DMAP to activate intermediates .
Analytical Monitoring : Track reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Confirm final purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .
Basic: How can the structure and purity of this compound be rigorously confirmed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for vinyl proton doublets at δ 6.2–6.5 ppm (J = 15–17 Hz, trans-configuration) and aromatic protons in δ 7.2–7.5 ppm .
- ¹³C NMR : Confirm the carbonyl group at δ 165–170 ppm .
- Mass Spectrometry (HRMS) : Match the molecular ion peak (e.g., [M+H]⁺) to the theoretical mass (C₁₂H₁₄N₂O: 202.1106) .
- X-ray Crystallography : For solid-state confirmation, use ORTEP-III to generate thermal ellipsoid plots and analyze bond angles/distances .
Advanced: How can stereochemical control be achieved during the synthesis of this compound derivatives?
Methodological Answer:
- Chiral Auxiliaries : Introduce (R)- or (S)-BINOL-based catalysts to enforce enantioselectivity during cyclization steps .
- Dynamic Kinetic Resolution : Use palladium catalysts (e.g., Pd/C) under hydrogenation conditions to favor specific stereoisomers .
- Computational Modeling : Employ DFT calculations (B3LYP/6-31G*) to predict transition-state energies and optimize reaction pathways .
Advanced: What strategies are effective for evaluating the compound’s interaction with biological targets (e.g., opioid receptors)?
Methodological Answer:
- In Vitro Binding Assays :
- Radioligand Displacement : Use [³H]-DAMGO for µ-opioid receptor affinity studies; IC₅₀ values <10 nM suggest high potency .
- cAMP Inhibition : Measure G-protein coupling via cAMP accumulation in CHO-K1 cells transfected with receptor cDNA .
- Molecular Dynamics Simulations : Analyze ligand-receptor docking using AutoDock Vina; focus on key residues (e.g., Asp147, Tyr148) for binding stability .
Advanced: How should researchers resolve contradictions in reported pharmacological data (e.g., variable IC₅₀ values)?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistent buffer pH (7.4), temperature (37°C), and cell passage numbers .
- Orthogonal Validation : Cross-check results with electrophysiology (patch-clamp) for ion channel modulation or in vivo analgesia models (e.g., tail-flick test) .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers .
Advanced: What crystallographic approaches elucidate hydrogen-bonding patterns in this compound crystals?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Mercury Software to identify supramolecular architectures .
- Temperature-Dependent Studies : Collect data at 100 K and 298 K to assess thermal motion and disorder using ORTEP-III .
- Hirshfeld Surface Analysis : Map close contacts (e.g., C–H···O interactions) to quantify intermolecular contributions .
Advanced: What methodologies assess the compound’s thermodynamic stability under varying conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates high thermal stability) .
- Forced Degradation : Expose to UV light (254 nm) and acidic/basic conditions (0.1 M HCl/NaOH) for 72 hours; monitor via HPLC .
- Kinetic Solubility Studies : Use shake-flask method with phosphate buffers (pH 1.2–7.4) to profile pH-dependent solubility .
Advanced: How can metabolic pathways of this compound be characterized?
Methodological Answer:
- In Vitro Metabolism :
- Liver Microsomes : Incubate with human CYP3A4/2D6 isoforms and NADPH; identify metabolites via UPLC-QTOF-MS .
- Reactive Intermediate Trapping : Use glutathione to detect electrophilic metabolites formed via bioactivation .
- In Silico Prediction : Apply ADMET Predictor™ to forecast Phase I/II metabolism sites (e.g., amide hydrolysis, N-demethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
